
2-Ethynyl-1-methoxy-4-methylbenzene
Descripción general
Descripción
2-Ethynyl-1-methoxy-4-methylbenzene is a chemical compound with the molecular weight of 146.19 . It is a powder in physical form .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, it was synthesized through a reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . Another method involved a reaction with 3,5-dichloropicolinonitrile in the presence of triethylamine and anhydrous DMF .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 146.19 .
Aplicaciones Científicas De Investigación
Electrosynthesis and Characterization of Polymers
2-Ethynyl-1-methoxy-4-methylbenzene and related compounds have been used in the synthesis and characterization of new polymers. For instance, polymers of 1-methoxy-4-ethoxybenzene and similar compounds were electrosynthesized and characterized for their solubility, structural properties, and electrical conductivities, revealing interesting properties for potential applications in material science (Moustafid et al., 1991).
Inclusion Complex Formation
Research has shown the formation of inclusion complexes involving methoxy-functionalized compounds. A study on a triaroylbenzene derivative (a methoxy-functionalized compound) demonstrated its ability to form a stable inclusion complex with benzene, which was stabilized by aromatic CH···O hydrogen bonds (Pigge et al., 1999).
Investigation of Anti-Staphylococcal Properties
Compounds like 1,5-dihydroxy-2-(2'-methylpropionyl)-3-methoxy-6-methylbenzene, which are structurally similar to this compound, have been isolated for their potential anti-staphylococcal properties. These compounds, isolated from plants, showed promising activity against multidrug-resistant strains of Staphylococcus aureus (Shiu & Gibbons, 2006).
Pyrolysis Studies for Biomass Estimation
Methoxyphenols, including those structurally related to this compound, have been used as proxies in pyrolysis studies to estimate terrestrial biomass and understand the chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).
Safety and Hazards
The safety information for 2-Ethynyl-1-methoxy-4-methylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Mode of Action
Aromatic acetylene derivatives are known to participate in various chemical reactions, such as cycloaddition . In these reactions, the compound can form a sigma-bond with its target, generating a positively charged intermediate .
Biochemical Pathways
It’s known that aromatic acetylene derivatives can participate in electrophilic substitution reactions . These reactions can lead to changes in various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (14619) and physical form (powder) suggest that it could be absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
It’s known that the compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that the compound could potentially modify molecular structures and influence cellular processes.
Action Environment
It’s known that the compound is stable at room temperature and has a storage temperature of 4 degrees celsius . This suggests that temperature could potentially influence the compound’s stability and efficacy.
It’s important to note that this compound should be handled with care due to its potential hazards .
Propiedades
IUPAC Name |
2-ethynyl-1-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFKWHJVUBJWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



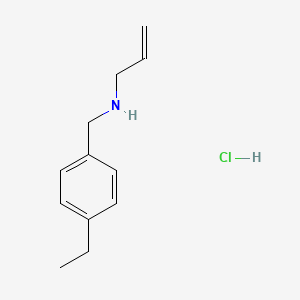
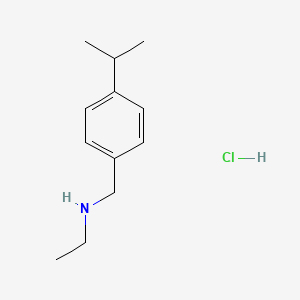
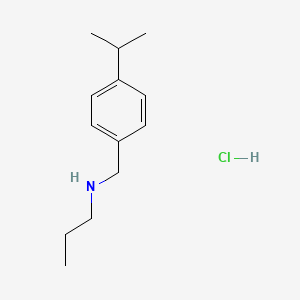

amine hydrochloride](/img/structure/B3077828.png)
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
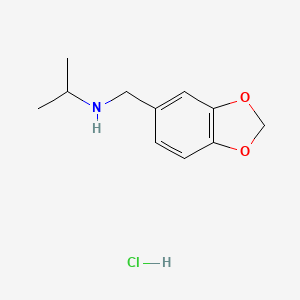
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
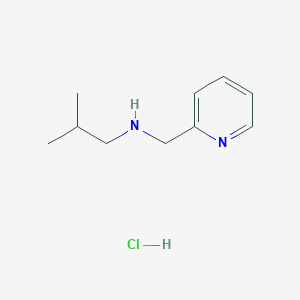
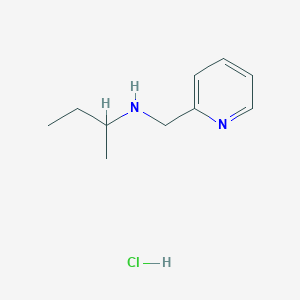
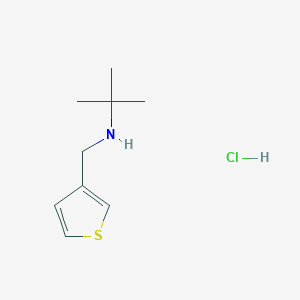
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
